molecular formula C15H18FNO B1258479 3-(4-Fluorobenzoyl)tropane

3-(4-Fluorobenzoyl)tropane

Cat. No.: B1258479
M. Wt: 247.31 g/mol
InChI Key: SFKXMCNVYWUQCL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)tropane is a complex organic compound featuring a fluorinated phenyl group and an 8-azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)tropane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)tropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-(4-Fluorobenzoyl)tropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)tropane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzoyl)tropane is unique due to its combination of a fluorinated phenyl group and an 8-azabicyclo[3.2.1]octane scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

(4-fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone

InChI

InChI=1S/C15H18FNO/c1-17-13-6-7-14(17)9-11(8-13)15(18)10-2-4-12(16)5-3-10/h2-5,11,13-14H,6-9H2,1H3

InChI Key

SFKXMCNVYWUQCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C(=O)C3=CC=C(C=C3)F

Synonyms

3-(4-fluorobenzoyl)tropane
3-FBOT

Origin of Product

United States

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